molecular formula C18H14ClNO B297824 3-chloro-4-methyl-N-(2-naphthyl)benzamide

3-chloro-4-methyl-N-(2-naphthyl)benzamide

Cat. No.: B297824
M. Wt: 295.8 g/mol
InChI Key: ASECIUFFBVBGLP-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(2-naphthyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 3rd position, a methyl group at the 4th position, and a naphthalen-2-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(2-naphthyl)benzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with naphthalen-2-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, the use of greener solvents and catalysts can be explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(2-naphthyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(2-naphthyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to antibacterial effects . Additionally, the compound can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .

Properties

Molecular Formula

C18H14ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

3-chloro-4-methyl-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C18H14ClNO/c1-12-6-7-15(11-17(12)19)18(21)20-16-9-8-13-4-2-3-5-14(13)10-16/h2-11H,1H3,(H,20,21)

InChI Key

ASECIUFFBVBGLP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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